molecular formula C7H14O4 B1591248 2-Methylprop-2-enoic acid;propane-1,3-diol CAS No. 25852-49-7

2-Methylprop-2-enoic acid;propane-1,3-diol

Cat. No.: B1591248
CAS No.: 25852-49-7
M. Wt: 162.18 g/mol
InChI Key: QGGLYDLMNNWWBG-UHFFFAOYSA-N
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Description

2-Methylprop-2-enoic acid;propane-1,3-diol is a chemical compound with significant industrial and scientific applications. This compound is known for its versatility and is used in various fields such as polymer production, coatings, adhesives, and more.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylprop-2-enoic acid can be synthesized through the oxidation of isobutene or by the hydrolysis of methyl methacrylate. Propane-1,3-diol is typically produced through the hydration of acetylene or by the hydrogenation of formaldehyde.

Industrial Production Methods

In industrial settings, 2-Methylprop-2-enoic acid is produced on a large scale through the catalytic oxidation of isobutene using air or oxygen in the presence of a catalyst such as cobalt or manganese salts. Propane-1,3-diol is produced through the Reppe process, which involves the reaction of acetylene with formaldehyde in the presence of a catalyst.

Chemical Reactions Analysis

Types of Reactions

2-Methylprop-2-enoic acid;propane-1,3-diol undergoes various types of chemical reactions, including:

  • Oxidation: : Oxidation of 2-Methylprop-2-enoic acid can lead to the formation of methacrylic acid derivatives.

  • Reduction: : Propane-1,3-diol can be reduced to produce other diols or alcohols.

  • Substitution: : Both components can undergo substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: : Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : Reagents such as acyl chlorides, amines, and alcohols are used in substitution reactions.

Major Products Formed

  • Oxidation: : Methacrylic acid derivatives, such as methacrylates.

  • Reduction: : Other diols or alcohols, such as ethylene glycol.

  • Substitution: : Esters, amides, and other derivatives.

Scientific Research Applications

2-Methylprop-2-enoic acid;propane-1,3-diol is widely used in scientific research and various industries:

  • Chemistry: : Used as a monomer in the production of polymers and resins.

  • Biology: : Employed in the synthesis of biologically active molecules and drug delivery systems.

  • Medicine: : Utilized in the development of medical devices and coatings.

  • Industry: : Applied in the manufacturing of coatings, adhesives, and antifreeze solutions.

Mechanism of Action

The mechanism by which 2-Methylprop-2-enoic acid;propane-1,3-diol exerts its effects depends on its specific application. For example, in polymer production, it acts as a monomer that polymerizes to form poly(methacrylate) through free radical polymerization. The molecular targets and pathways involved vary based on the specific reaction or application.

Comparison with Similar Compounds

2-Methylprop-2-enoic acid;propane-1,3-diol is unique due to its dual functionality. Similar compounds include:

  • Methacrylic acid: : Used primarily in polymer production.

  • Propane-1,3-diol: : Used as a solvent, humectant, and antifreeze.

  • Ethylene glycol: : Another diol used in antifreeze and as a precursor to polyethylene terephthalate (PET).

This compound stands out due to its combination of properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

2-methylprop-2-enoic acid;propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2.C3H8O2/c1-3(2)4(5)6;4-2-1-3-5/h1H2,2H3,(H,5,6);4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGLYDLMNNWWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)O.C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25852-49-7
Record name Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-(2-methyl-1-oxo-2-propen-1-yl)-.omega.-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Polypropylene glycol dimethacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylprop-2-enoic acid;propane-1,3-diol
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2-Methylprop-2-enoic acid;propane-1,3-diol
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2-Methylprop-2-enoic acid;propane-1,3-diol
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2-Methylprop-2-enoic acid;propane-1,3-diol
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2-Methylprop-2-enoic acid;propane-1,3-diol
Reactant of Route 6
2-Methylprop-2-enoic acid;propane-1,3-diol

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